molecular formula C18H19N3O B5005993 2-Amino-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Amino-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B5005993
M. Wt: 293.4 g/mol
InChI Key: OEYDEQAMUAYMPS-UHFFFAOYSA-N
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Description

2-Amino-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a carbonitrile group, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-11-3-8-16-14(9-11)17(15(10-19)18(20)21-16)12-4-6-13(22-2)7-5-12/h4-7,11H,3,8-9H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYDEQAMUAYMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Amino-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multicomponent reactions. One common method is the condensation of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. This reaction can be carried out under various conditions, including conventional heating or microwave irradiation, to yield the desired product . Industrial production methods may involve optimizing these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

2-Amino-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes several types of chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly for its antimicrobial and anticancer properties.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

When compared to similar compounds, 2-Amino-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile stands out due to its unique combination of functional groups. Similar compounds include:

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